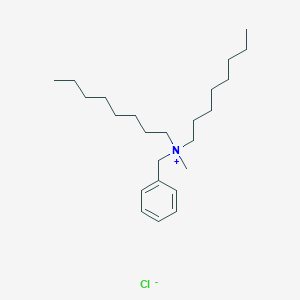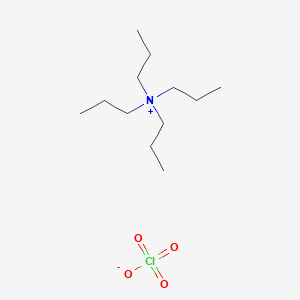
Tetrapropylammonium perchlorate
Overview
Description
Tetrapropylammonium perchlorate is a chemical compound with the linear formula (CH3CH2CH2)4N(ClO4). It is used in electrochemical oxidation kinetics of ferrocene at platinum in MeCN containing tetraalkylammonium perchlorate using chronoamperometry or voltammetry .
Molecular Structure Analysis
The crystals of Tetrapropylammonium perchlorate undergo two reversible phase transitions at approximately T1 = 284 K and T2 = 445 K. These phase transitions and distinct dielectric and relaxation effects are due to the dynamic motions of the organic cations and anionic framework .
Chemical Reactions Analysis
The phase transitions in Tetrapropylammonium perchlorate are influenced by the motions of the organic cations and anionic framework. The phase transition at T2 with its large entropy change resembles the behavior found in liquid crystals .
Physical And Chemical Properties Analysis
Tetrapropylammonium perchlorate has a molecular weight of 285.81 and a density of 1.1057 (rough estimate). It has a melting point of 238-240 °C .
Scientific Research Applications
Dielectric Switching
- Application Summary: Tetrapropylammonium perchlorate is used in dielectric switching due to its unique phase transitions. The compound undergoes two reversible phase transitions at approximately T1 = 284 K and T2 = 445 K .
- Methods and Procedures: These phase transitions and distinct dielectric and relaxation effects are due to the dynamic motions of the organic cations and anionic framework . The crystals become ordered at low temperatures, then disordered at room temperature, and highly disordered at high temperatures .
- Results and Outcomes: The phase transition at T2 with its large entropy change resembles the behavior found in liquid crystals . The dielectric function values can be switched and tuned in the low- and high-dielectric states .
Electrochemical Polymerization
- Application Summary: Tetrapropylammonium perchlorate is used in the electrochemical polymerization of styrene-Me methacrylate copolymers .
- Methods and Procedures: The effect of cathode potential on the electrochemical polymerization mechanism and physiochemical properties of the copolymers is studied .
Liquid Crystals
- Application Summary: The phase transition behavior of Tetrapropylammonium perchlorate resembles that found in liquid crystals .
- Methods and Procedures: The compound undergoes two reversible phase transitions at approximately T1 = 284 K and T2 = 445 K . The phase transition at T2 with its large entropy change resembles the behavior found in liquid crystals .
- Results and Outcomes: The dielectric function values can be switched and tuned in the low- and high-dielectric states .
Sensors and Actuators
- Application Summary: Tetrapropylammonium perchlorate has potential applications in sensors and actuators .
- Methods and Procedures: The dielectric function values of the compound can be switched and tuned in the low- and high-dielectric states .
Oxidation Kinetics of Ferrocene
- Application Summary: Tetrapropylammonium perchlorate is used in the study of oxidation kinetics of ferrocene at platinum in MeCN .
- Methods and Procedures: The oxidation kinetics of ferrocene are studied using chronoamperometry or voltammetry .
Reduction of Methylbenzyl Chloride
- Application Summary: Tetrapropylammonium perchlorate is used in the reduction of methylbenzyl chloride on mercury .
- Methods and Procedures: The reduction process is studied using impedance spectroscopy .
Liquid Junction Potential Studies
- Application Summary: Tetrapropylammonium perchlorate is used in the investigation of the liquid junction potential between different solvents .
Impedance Spectroscopy
Safety And Hazards
properties
IUPAC Name |
tetrapropylazanium;perchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28N.ClHO4/c1-5-9-13(10-6-2,11-7-3)12-8-4;2-1(3,4)5/h5-12H2,1-4H3;(H,2,3,4,5)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJDKWXHIGFOFDB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+](CCC)(CCC)CCC.[O-]Cl(=O)(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30884850 | |
| Record name | 1-Propanaminium, N,N,N-tripropyl-, perchlorate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30884850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | Tetrapropylammonium perchlorate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19864 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Tetrapropylammonium perchlorate | |
CAS RN |
15780-02-6 | |
| Record name | Tetrapropylammonium perchlorate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15780-02-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanaminium, N,N,N-tripropyl-, perchlorate (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015780026 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanaminium, N,N,N-tripropyl-, perchlorate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Propanaminium, N,N,N-tripropyl-, perchlorate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30884850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrapropylammonium perchlorate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.234 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



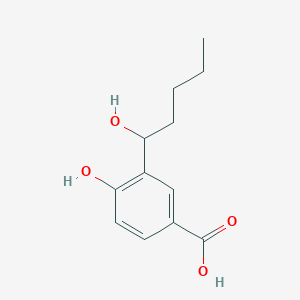
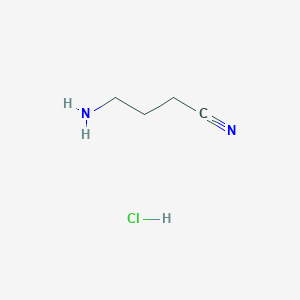

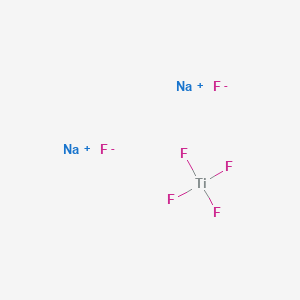
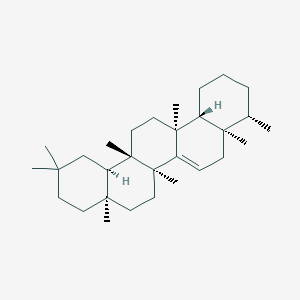

![(+)-1,5,5-Trimethyl-2-thiabicyclo[2.2.2]octane](/img/structure/B106727.png)
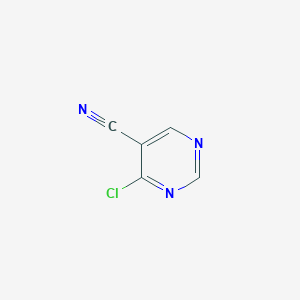
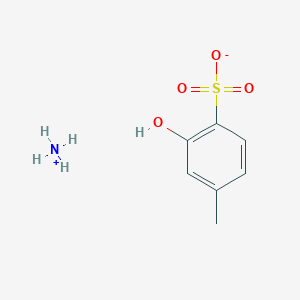
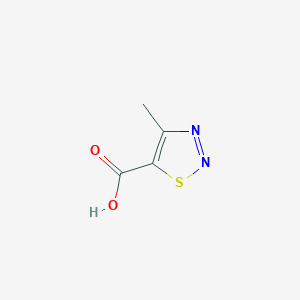
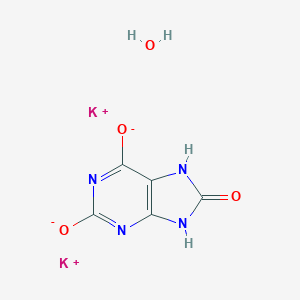
![N-[2-(Diethylamino)ethyl]-2-hydroxyquinoline-4-carboxamide](/img/structure/B106736.png)
